1-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenethylurea
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Overview
Description
1-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenethylurea is a complex organic compound known for its potential applications in various fields of research and industry. This compound is characterized by its unique molecular structure, which includes a quinoline core, a benzyl group, and a phenethylurea moiety. Its molecular formula is C23H22N2O2, and it has garnered interest due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 1-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenethylurea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the cyclization of an aniline derivative with an aldehyde and an alkene.
Introduction of the Benzyl Group: The benzyl group is introduced via a benzylation reaction, often using benzyl chloride in the presence of a base such as sodium hydroxide.
Formation of the Phenethylurea Moiety: The phenethylurea moiety is formed by reacting phenethylamine with an isocyanate derivative.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and stringent reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
1-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenethylurea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the quinoline core to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles such as halides or amines can replace the benzyl group under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions include various quinoline derivatives and substituted ureas.
Scientific Research Applications
1-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenethylurea has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenethylurea involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline core can intercalate with DNA, potentially inhibiting DNA replication and transcription. The benzyl and phenethylurea moieties can interact with protein active sites, leading to inhibition of enzymatic activity. These interactions can modulate various cellular pathways, including those involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
1-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenethylurea can be compared with other similar compounds, such as:
N-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide: This compound has a furan ring instead of a phenethylurea moiety, which may alter its chemical and biological properties.
N-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzenesulfonamide: The presence of a methoxybenzenesulfonamide group introduces different electronic and steric effects compared to the phenethylurea moiety.
Phenyl N-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)carbamate: This compound contains a carbamate group, which can influence its reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
1-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-3-(2-phenylethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O2/c29-24-14-11-21-17-22(27-25(30)26-16-15-19-7-3-1-4-8-19)12-13-23(21)28(24)18-20-9-5-2-6-10-20/h1-10,12-13,17H,11,14-16,18H2,(H2,26,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQYWUVHMSHQARY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C2=C1C=C(C=C2)NC(=O)NCCC3=CC=CC=C3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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